4-(METHANESULFONYLOXY)PHENYL METHANESULFONATE
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Overview
Description
4-(METHANESULFONYLOXY)PHENYL METHANESULFONATE is an organic compound with the molecular formula C8H10O6S2 and a molecular weight of 266.2914 It is characterized by the presence of a phenyl ring substituted with a methanesulfonate group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHANESULFONYLOXY)PHENYL METHANESULFONATE typically involves the reaction of phenol derivatives with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with the release of hydrogen chloride gas.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(METHANESULFONYLOXY)PHENYL METHANESULFONATE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted phenyl derivatives.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form phenol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Phenol derivatives.
Scientific Research Applications
4-(METHANESULFONYLOXY)PHENYL METHANESULFONATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(METHANESULFONYLOXY)PHENYL METHANESULFONATE involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the attack of nucleophiles on the phenyl ring. This property makes the compound useful in the synthesis of various substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Methanesulfonyl)oxy]phenylboronic acid
- 4-[(Methanesulfonyl)oxy]phenyl sulfide
- 4-[(Methanesulfonyl)oxy]phenyl acetate
Uniqueness
4-(METHANESULFONYLOXY)PHENYL METHANESULFONATE is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. The presence of both the methanesulfonate and methylsulfonyl groups provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(4-methylsulfonyloxyphenyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O6S2/c1-15(9,10)13-7-3-5-8(6-4-7)14-16(2,11)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOJAFLAKYWAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O6S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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